molecular formula C28H28O9 B1665686 Chrysomycin A CAS No. 92841-46-8

Chrysomycin A

Cat. No. B1665686
CAS RN: 92841-46-8
M. Wt: 508.5 g/mol
InChI Key: OMDANBMKOUVKAG-KUSFQVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albacarcin V is a biochemical.

Scientific Research Applications

Neuroinflammation Attenuation

Chrysomycin A (Chr-A), initially discovered in 1955 as an antibiotic, demonstrates promising anti-neuroinflammatory effects. A study by Liu et al. (2021) found that Chr-A significantly down-regulates inflammatory cytokines and proteins in mice and BV2 microglia cells stimulated by lipopolysaccharide (LPS). This effect appears to be associated with the down-regulation of the NLRP3/cleaved caspase-1 signaling pathway, suggesting Chr-A's potential in treating neuroinflammation (Liu et al., 2021).

Anti-Glioblastoma Activity

Chr-A has also been studied for its anti-cancer properties, particularly against glioblastoma. Research by Liu et al. (2022) indicates that Chr-A inhibits the proliferation, migration, and invasion of U251 and U87-MG glioblastoma cells. This inhibition occurs through the down-regulation of the Akt/GSK-3β/β-catenin signaling pathway, positioning Chr-A as a potential therapeutic agent for glioblastoma (Liu et al., 2022).

Marine Strain Streptomyces sp. 891 and Chrysomycin A Production

A study focusing on the genomic analysis of the marine strain Streptomyces sp. 891, a producer of Chr-A, has been conducted by Hu et al. (2022). This research highlights the genomic features and functional genes of this strain, shedding light on the biosynthetic pathway of Chr-A and its potential for industrial-scale production (Hu et al., 2022).

Fermentation Optimization for Chr-A Production

Ni et al. (2021) explored the optimization of fermentation conditions for the production of Chr-A by Streptomyces sp. 891. The study successfully identified optimal fermentation conditions and medium compositions, which significantly increased the yield of Chr-A. This research is crucial for the scale-up preparation of Chr-A for pharmaceutical applications (Ni et al., 2021).

Skin Infection Treatment with Chrysomycin A Cream

Chrysomycin A has also been formulated into a cream for treating skin infections, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Liu et al. (2022) developed a cream to enhance the solubility of Chr-A, demonstrating its potential as an effective topical delivery system for skin infection treatment (Liu et al., 2022).

properties

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDANBMKOUVKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918931
Record name 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albacarcin V

CAS RN

92841-46-8, 82196-88-1
Record name Albacarcin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysomycin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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